4'-Butylvalerophenone
Description
4'-Butylvalerophenone (hypothetical structure: C₁₅H₂₂O) is a valerophenone derivative characterized by a five-carbon valeroyl chain (1-pentanone) attached to a benzene ring substituted with a butyl group at the para position. While direct data for this specific compound is absent in the provided evidence, its structural analogs, such as 4'-Methylvalerophenone (CAS 1671-77-8) and 4'-Bromovalerophenone (CAS 7295-44-5), offer insights into its likely properties and reactivity. Valerophenones are widely used in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their ketone functionality and aromatic stability .
Properties
IUPAC Name |
1-(4-butylphenyl)pentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-3-5-7-13-9-11-14(12-10-13)15(16)8-6-4-2/h9-12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAUURZZWGCIIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reaction
The Grignard reaction offers an alternative route by reacting organomagnesium reagents with esters or nitriles. For 4'-butylvalerophenone, methyl 4-butylbenzoate is treated with pentylmagnesium bromide to form the ketone. This method bypasses Friedel-Crafts limitations but requires pre-synthesis of the ester precursor.
Procedure :
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Ester Synthesis : 4-Butylbenzoic acid is esterified with methanol using H₂SO₄ as a catalyst.
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Grignard Addition : Pentylmagnesium bromide reacts with methyl 4-butylbenzoate in dry THF, followed by acidic workup to yield the ketone.
Data Table: Grignard Reaction Parameters
| Component | Quantity/Conditions |
|---|---|
| Methyl 4-butylbenzoate | 1.0 equiv |
| Pentylmagnesium Bromide | 2.5 equiv |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Reflux (66°C) |
| Reaction Time | 3–5 hours |
| Yield | 70–80% |
Limitations :
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Sensitivity to moisture and oxygen necessitates strict anhydrous conditions.
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Multi-step synthesis of the ester precursor reduces overall atom economy.
Modern Catalytic Methods
Palladium-Catalyzed Coupling
Recent advances in transition-metal catalysis have enabled direct ketone synthesis from nitriles and arylboronic acids. A protocol adapted from valerophenone synthesis employs palladium acetate (Pd(OAc)₂), 2,2'-bipyridyl (bpy), and trifluoroacetic acid (TFA) to couple pentanenitrile with 4-butylphenylboronic acid.
Mechanistic Insight :
The reaction proceeds via oxidative addition of the nitrile to Pd(0), followed by transmetallation with the boronic acid. TFA acts as a proton source, facilitating reductive elimination to form the ketone.
Optimized Conditions :
Advantages :
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Tolerance for functional groups (e.g., halides, ethers).
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Avoids harsh Lewis acids, enhancing safety.
Advanced Reactor Technologies
| Aspect | Batch Reactor | Microchannel Reactor |
|---|---|---|
| Reaction Time | 36 hours | <1 hour |
| Yield | 90–94% | Potential >95% |
| Catalyst Loading | 5 mol% Pd | 1–2 mol% Pd |
| Scalability | Limited by vessel size | Continuous production |
Comparative Analysis of Methods
Data Table: Method Comparison
| Method | Yield (%) | Temperature (°C) | Catalyst | Scalability |
|---|---|---|---|---|
| Friedel-Crafts | 60–75 | 0–25 | AlCl₃ | Moderate |
| Grignard | 70–80 | 66 | None | Low |
| Pd-Catalyzed | 90–94 | 80 | Pd(OAc)₂, bpy | High |
| Microchannel (Projected) | >95 | 80–90 | Pd/Ni | Very High |
Critical Evaluation :
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Friedel-Crafts : Economical for small-scale synthesis but hampered by isomerization and catalyst waste.
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Grignard : High purity but requires stringent conditions and multi-step precursors.
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Pd-Catalyzed : Optimal for industrial applications due to high yield and functional group tolerance.
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Microchannel : Emerging as a sustainable option, though initial capital costs are higher.
Chemical Reactions Analysis
Types of Reactions: 4'-Butylvalerophenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) are used to oxidize this compound to produce corresponding carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, involving reagents like halogens or nitric acid.
Major Products Formed:
Oxidation: 4'-Butylvaleric acid
Reduction: 4'-Butylvalerophenol
Substitution: 4'-Butylvalerophenyl halides or nitro derivatives
Scientific Research Applications
Organic Synthesis
The structural features of 4'-butylvalerophenone make it a valuable intermediate in organic synthesis. It can participate in various chemical reactions, including:
- Norrish Type II Reaction : This photochemical reaction allows for the generation of radicals, which can be utilized in synthesizing more complex organic compounds.
- Enantioselective Hydrogenation : The prochiral nature of this compound enables its conversion to chiral alcohols, which are essential in pharmaceutical applications.
Table 1: Synthesis Methods of this compound
| Synthesis Method | Description |
|---|---|
| Acylation | Involves reacting benzene with valeryl chloride to form the ketone. |
| Photochemical Reactions | Utilizes UV light to initiate radical reactions. |
| Hydrogenation | Converts the ketone to alcohol using chiral catalysts. |
Material Science
In material science, this compound can be employed as a precursor for the development of:
- Liquid Crystals : Its unique molecular structure allows for the formation of liquid crystalline phases, which are crucial in display technologies.
- Polymer Chemistry : The compound can serve as a monomer or cross-linking agent in polymer formulations, enhancing properties such as thermal stability and mechanical strength.
Forensic Toxicology
Recent studies have highlighted the relevance of this compound in forensic toxicology, particularly concerning synthetic cathinones. These substances are often linked to recreational drug use and can pose significant health risks.
- Stability Studies : Research has shown that compounds similar to this compound exhibit varying stability under different pH levels and temperatures when analyzed using techniques like LC-Q/TOF-MS (Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry) .
- Toxicological Assessments : Understanding the pharmacological effects and potential toxicity of synthetic cathinones can aid law enforcement and public health officials in addressing substance abuse issues .
Case Studies
- Synthetic Cathinones Analysis : A study investigating the stability of various synthetic cathinones found that compounds structurally related to this compound demonstrated significant degradation over time under specific conditions, highlighting the need for careful handling and storage .
- Photochemical Applications : Research published in peer-reviewed journals has explored the use of valerophenone derivatives (including this compound) as actinometers in photochemical experiments due to their ability to undergo specific light-induced reactions .
Mechanism of Action
The mechanism by which 4'-Butylvalerophenone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and pharmacological effects.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares key parameters of 4'-Butylvalerophenone analogs and related compounds:
Key Observations :
- Substituent Size and Polarity: Bulky groups like tert-butyl (in 4'-tert-Butyl-4-chlorobutyrophenone) enhance steric hindrance, reducing reaction rates in nucleophilic substitutions. Smaller substituents (e.g., methyl or bromo) favor electronic effects (e.g., bromo’s electron-withdrawing nature activates electrophilic substitution) .
- Halogenation Impact: Bromo and chloro substituents increase molecular weight and polarity, influencing solubility and boiling points. For example, 4'-Bromovalerophenone’s bromine atom facilitates Suzuki-Miyaura coupling reactions .
Reactivity Trends :
- Electron-Donating Groups (e.g., methyl) : Increase electron density on the benzene ring, enhancing resistance to oxidation.
- Electron-Withdrawing Groups (e.g., bromo, chloro) : Activate the ketone toward nucleophilic attack, useful in synthesizing secondary alcohols or amines .
Research Findings and Data Gaps
- Ionization Energy: For 4'-Methylbutyrophenone, gas-phase ionization energy is experimentally determined as 8.8 ± 0.2 eV using electron impact (EI) methods . Similar studies for this compound are lacking.
- Safety Data: Halogenated analogs (e.g., 4'-Bromoacetophenone) require stringent handling due to toxicity (e.g., skin/eye irritation) .
Biological Activity
4'-Butylvalerophenone is a compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is a ketone with the molecular formula . It features a butyl group attached to the phenyl ring, which is connected to a valerophenone moiety. The compound's structure can be represented as follows:
Research indicates that this compound may exhibit various biological activities, including:
- Cholinesterase Inhibition : Similar compounds have been shown to inhibit cholinesterases, which are crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions .
- Antioxidant Properties : Some studies suggest that derivatives of this compound may possess antioxidant effects, which could mitigate oxidative stress and related cellular damage .
- Neuroprotective Effects : There is emerging evidence that compounds in this class may provide neuroprotective benefits, possibly through modulation of neuroinflammatory pathways .
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound and its analogs. Below is a summary of key findings:
Pharmacokinetics
The pharmacokinetic profile of this compound suggests moderate bioavailability due to its lipophilic nature. Studies indicate that it undergoes hepatic metabolism primarily through cytochrome P450 enzymes, leading to various metabolites with potential biological activity.
Q & A
Q. What are the recommended synthetic pathways for 4'-butylvalerophenone, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis of this compound typically involves Friedel-Crafts acylation, where valeroyl chloride reacts with a butyl-substituted benzene derivative. Key parameters include:
- Catalyst selection : Use Lewis acids like AlCl₃ (0.5–1.0 eq.) to enhance electrophilic substitution .
- Solvent optimization : Anhydrous dichloromethane or nitrobenzene improves yield by stabilizing intermediates.
- Temperature control : Maintain 0–5°C during acylation to minimize side reactions (e.g., polyacylation) .
- Workup : Neutralize residual acid with aqueous NaHCO₃ and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Reference compounds: Similar protocols for 4'-tert-butylacetophenone (yield: 65–75%) are documented .
Q. How should researchers safely handle this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 4°C to prevent oxidation .
- Spill management : Absorb with inert materials (vermiculite) and dispose as hazardous waste .
- Toxicity : While no GHS classification exists, treat it as a respiratory irritant—monitor airborne concentrations .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify the butyl chain (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) and ketone carbonyl (δ 205–210 ppm) .
- IR spectroscopy : Confirm C=O stretch at ~1680 cm⁻¹ and aromatic C-H bends at 700–800 cm⁻¹ .
- Mass spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z ≈ 218 (calculated for C₁₅H₂₂O) and fragments (e.g., loss of butyl group: m/z 161) .
Advanced Research Questions
Q. How can discrepancies in reported NMR data for this compound derivatives be resolved?
Methodological Answer:
- Solvent effects : Compare spectra in CDCl₃ vs. DMSO-d₆; polar solvents shift ketone carbonyl peaks upfield .
- Dynamic processes : Variable-temperature NMR (e.g., -40°C to 50°C) detects conformational changes in the butyl chain .
- Cross-validation : Use 2D techniques (HSQC, HMBC) to resolve overlapping signals and assign quaternary carbons .
- Contradiction analysis : Replicate synthesis under standardized conditions to isolate batch-specific impurities .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic additions?
Methodological Answer:
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to model electron density at the carbonyl carbon .
- Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps to predict sites for nucleophilic attack .
- Solvent modeling : Use COSMO-RS to simulate solvent effects on reaction barriers (e.g., THF vs. toluene) .
- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .
Q. How should researchers design experiments to investigate the environmental persistence of this compound?
Methodological Answer:
- Microcosm studies : Incubate the compound in soil/water systems under controlled O₂, pH, and microbial activity .
- Analytical monitoring : Use LC-MS/MS to track degradation products (e.g., hydroxylated metabolites) with a LOQ ≤ 1 ppb .
- Control variables : Include abiotic controls (autoclaved samples) to distinguish microbial vs. chemical degradation .
- Data interpretation : Apply first-order kinetics to model half-life and identify rate-limiting steps .
Q. What strategies address low reproducibility in synthetic yields of this compound analogs?
Methodological Answer:
- Parameter screening : Use Design of Experiments (DoE) to optimize catalyst loading, temperature, and solvent ratios .
- In situ monitoring : Employ ReactIR to detect intermediate formation and adjust reaction time dynamically .
- Impurity profiling : Compare HPLC traces of high- vs. low-yield batches to identify inhibitory byproducts .
- Reagent quality : Source anhydrous AlCl₃ from suppliers with batch-specific certificates of analysis .
Data Contradiction and Analysis
Q. How can conflicting toxicity data for this compound derivatives be reconciled?
Methodological Answer:
- Dose-response reevaluation : Conduct MTT assays across a broader concentration range (0.1–100 µM) to identify non-linear effects .
- Cell line specificity : Test toxicity in multiple models (e.g., HEK293 vs. HepG2) to assess tissue-dependent variation .
- Metabolic activation : Pre-incubate compounds with liver microsomes to simulate in vivo detoxification pathways .
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
